molecular formula C20H18N4O B11406048 3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11406048
M. Wt: 330.4 g/mol
InChI Key: WPLYMKTZGMFOJZ-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(2-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to give 5-(2-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to furnish the desired pyrazolopyrimidine in high yields .

Industrial Production Methods

Industrial production methods for this compound often involve environmentally benign and efficient routes. For instance, the use of ultrasound irradiation in aqueous media with potassium hydrogen sulfate (KHSO4) as a catalyst has been reported to provide high yields, operational simplicity, and short reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine ring.

Scientific Research Applications

3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors involved in inflammatory and cancer pathways . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its methoxy and phenyl groups contribute to its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H18N4O/c1-13-18(15-10-6-7-11-17(15)25-2)20-22-12-16(19(21)24(20)23-13)14-8-4-3-5-9-14/h3-12H,21H2,1-2H3

InChI Key

WPLYMKTZGMFOJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3OC)C4=CC=CC=C4)N

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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